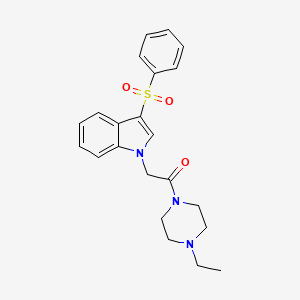

![molecular formula C19H13N3O B2955723 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 149550-46-9](/img/structure/B2955723.png)

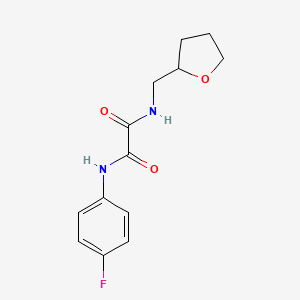

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile” is a type of chromene, a class of chemical compounds that are heterocyclic derivatives of benzopyran . The compound has a molecular weight of 320.397 .

Synthesis Analysis

The synthesis of similar chromene derivatives has been reported in the literature. For instance, a catalyst-free combinatorial library of novel 2-amino-4H-chromene-3-carbonitrile derivatives has been developed by a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature .Molecular Structure Analysis

The molecular structure of chromene derivatives can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .Chemical Reactions Analysis

The chemical reactions involving chromene derivatives have been studied. For example, a fluorescent probe 2-amino-4H-chromene-3-carbonitrile (AICCN) has been used to evaluate its potential as a prospective polarity probe . Also, a visible light-initiated, one-pot, multi-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives under solvent- and catalyst-free conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be determined using various techniques. For instance, the calculated dipole moments of AICCN in both the ground state and excited state in various solvents lend support to the steady state fluorescence results .Applications De Recherche Scientifique

Synthesis of Complex Molecules

- A study by Patil and Mahulikar (2013) outlined an innovative protocol for the synthesis of asymmetrical 1,3-teraryls, which are significant in creating aromatic rings from 2H-pyran-2-ones and 2H-benzo[h]chromene-3-carbonitriles. This transition metal-free route is notable for its environmental friendliness and efficiency (Patil & Mahulikar, 2013).

Potential Medicinal Properties

- Jean Pierre et al. (2017) explored the reactivity of 2-amino-4H-chromene-3-carbonitrile under microwave irradiation to construct bioactive derivatives, indicating some derivatives' activity against tumor cell lines and protein kinases. This suggests a pathway for developing new medicinal compounds (Jean Pierre et al., 2017).

Antimicrobial Activity

- New mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, synthesized via a solventless method, were reported by Kibou et al. (2016). This environmentally friendly synthesis pathway may contribute to the development of novel antimicrobial agents (Kibou et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVOWROWLBHVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2955651.png)

![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2955654.png)

![6-aminobenzo[cd]indol-2(1H)-one](/img/structure/B2955656.png)

![2-Butyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2955658.png)

![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)